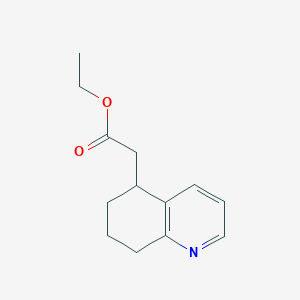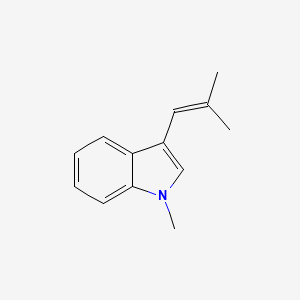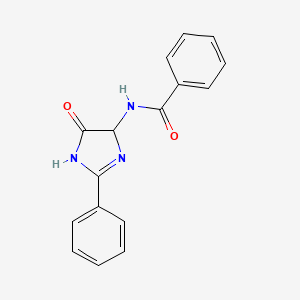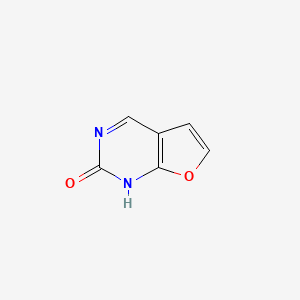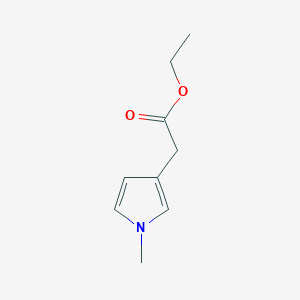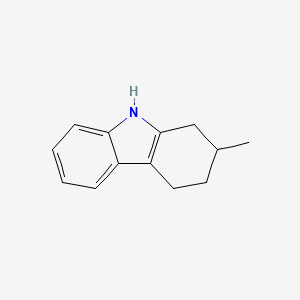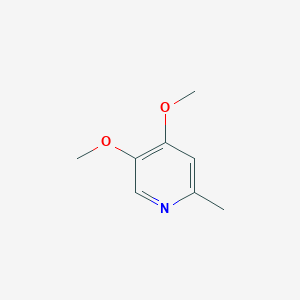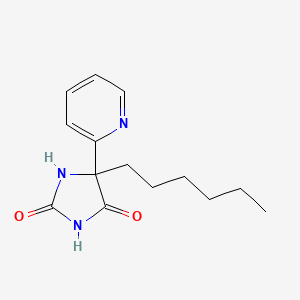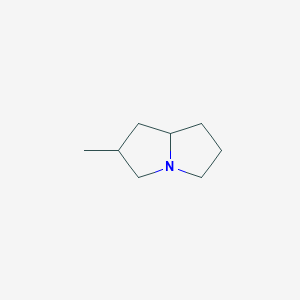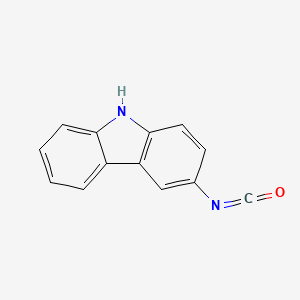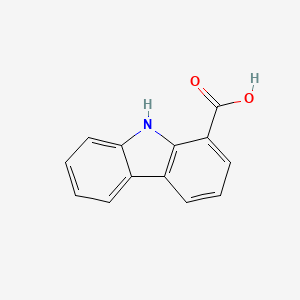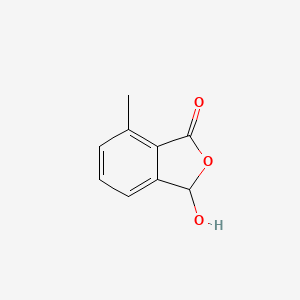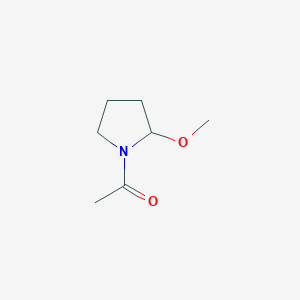
1-Acetyl-2-methoxypyrrolidine
Descripción general
Descripción
1-Acetyl-2-methoxypyrrolidine is a chemical compound that belongs to the family of pyrrolidines. It is a synthetic compound that has been extensively studied for its biological and pharmacological properties. This compound is of interest to researchers due to its potential applications in the field of medicine and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Novel Synthesis Pathways : 1-Acetyl-2-methoxypyrrolidine derivatives are used in novel synthetic routes. For instance, they are involved in the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into 2-[N-(arylmethyl)amino]pentanedinitriles, which are further processed to create 2-imino-5-methoxypyrrolidines and 5-methoxypyrrolidin-2-ones. These compounds are of significant interest in organic synthesis due to their unique structural features and potential applications in pharmaceuticals and materials science (D’hooghe et al., 2008).
Electron Paramagnetic Resonance (EPR) Brain Imaging : Derivatives of 1-Acetyl-2-methoxypyrrolidine are used in developing novel EPR brain imaging agents. These compounds, due to their lipophilicity, can penetrate the blood-brain barrier. Once in the brain, they are converted into ionic, water-soluble radicals detectable by EPR, providing insights into brain function and pathology (Yordanov et al., 2002).
Microwave Assisted Synthesis and Antimicrobial Activity : Microwave-assisted synthesis techniques use 1-acetyl-2-methoxypyrrolidine derivatives to develop compounds with antimicrobial properties. For example, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives show promising results in this field, indicating potential applications in developing new antimicrobial agents (Sreekanth & Jha, 2020).
- rochemicals. For example, they are involved in the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles, which have broad applications in drug development and synthetic chemistry (Sunose et al., 1998).
Acetylcholinesterase Inhibitors for Alzheimer's Disease : Derivatives of 1-Acetyl-2-methoxypyrrolidine have been studied as potential inhibitors of acetylcholinesterase, a target for treating Alzheimer's disease. These studies involve high-throughput virtual screening and molecular dynamics simulations to identify promising compounds for further development (Van Der Westhuizen et al., 2022).
Synthesis of Fungicidal and Insecticidal Agents : 1-Acetyl-2-methoxypyrrolidine derivatives are used in synthesizing compounds with both fungicidal and insecticidal activities. This is particularly relevant in agricultural chemistry, where such dual-action compounds can offer efficient crop protection solutions (Zhao et al., 2008).
Nucleophilic Substitution Reactions : In organic synthesis, 1-Acetyl-2-methoxypyrrolidine derivatives are used in nucleophilic substitution reactions. These reactions are crucial for constructing various organic compounds with potential applications in medicinal chemistry and materials science (Ben Othman et al., 2005).
Propiedades
IUPAC Name |
1-(2-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-5-3-4-7(8)10-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLGGVBMHSGFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507661 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methoxypyrrolidine | |
CAS RN |
63050-21-5 | |
| Record name | 1-(2-Methoxypyrrolidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

